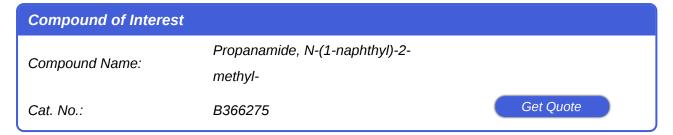


Spectroscopic Profile of N-(1-naphthyl)-2-methylpropanamide: A Predictive Analysis

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For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the predicted spectroscopic characteristics of **Propanamide**, **N-(1-naphthyl)-2-methyl-**.

As of our latest search, direct experimental spectroscopic data for the compound "Propanamide, N-(1-naphthyl)-2-methyl-" is not readily available in public databases. However, based on its chemical structure, which incorporates a naphthalene ring, a secondary amide linkage, and an isopropyl group, we can predict its characteristic spectroscopic features. This guide provides a detailed, albeit predictive, analysis of its expected Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy data. A generalized experimental workflow for obtaining such data is also presented.

Predicted Spectroscopic Data

The spectroscopic data presented below are estimations based on the analysis of the compound's functional groups and data from structurally similar molecules.

Table 1: Predicted ¹H NMR Data for **Propanamide**, N-(1-naphthyl)-2-methyl-



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 9.0 - 10.0	Singlet (broad)	1H	N-H (Amide)
~ 7.5 - 8.5	Multiplet	7H	Naphthyl-H
~ 2.5 - 3.0	Septet	1H	CH-(CH ₃) ₂
~ 1.2 - 1.4	Doublet	6H	CH-(CH ₃) ₂

Table 2: Predicted ¹³C NMR Data for Propanamide, N-(1-naphthyl)-2-methyl-

Chemical Shift (ppm)	Assignment
~ 170 - 175	C=O (Amide)
~ 120 - 140	Naphthyl-C (aromatic)
~ 35 - 45	CH-(CH ₃) ₂
~ 15 - 25	CH-(CH ₃) ₂

Table 3: Predicted IR Spectroscopy Data for Propanamide, N-(1-naphthyl)-2-methyl-

Wavenumber (cm ⁻¹)	Functional Group
~ 3300	N-H Stretch (Amide)
~ 3100 - 3000	C-H Stretch (Aromatic)
~ 2970 - 2870	C-H Stretch (Aliphatic)
~ 1680 - 1650	C=O Stretch (Amide I)
~ 1550 - 1520	N-H Bend (Amide II)
~ 1600, 1500, 1450	C=C Stretch (Aromatic)

Table 4: Predicted Mass Spectrometry Data for Propanamide, N-(1-naphthyl)-2-methyl-



m/z	Assignment
227	[M] ⁺ (Molecular Ion)
156	[M - C ₄ H ₇ O] ⁺
143	[C10H7NH2]+
127	[C10H7]+
71	[C ₄ H ₇ O] ⁺
43	[C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like **Propanamide**, N-(1-naphthyl)-2-methyl-.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a broadband protondecoupling pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.
- 2. Infrared (IR) Spectroscopy:
- Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin,



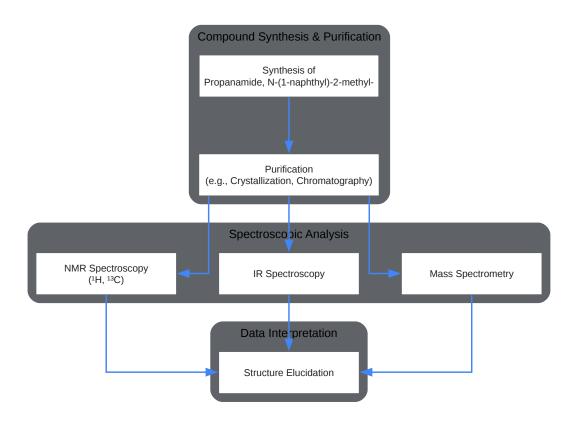
transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
- 3. Mass Spectrometry (MS):
- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
 a suitable ionization method. For a relatively stable organic molecule, Electron Ionization (EI)
 is common. The sample can be introduced via a direct insertion probe or through a gas
 chromatograph (GC-MS).
- Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-500).

Visualizing the Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.





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Caption: Generalized workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **Propanamide**, **N-(1-naphthyl)-2-methyl-**. Researchers embarking on the synthesis and analysis of this and related compounds can use this predicted data as a benchmark for their experimental findings.



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